N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea
Description
Properties
IUPAC Name |
N-[(7-methylquinolin-8-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-13-8-5-11-19-16(13)15(12)20-18(23)21-17(22)14-6-3-2-4-7-14/h2-11H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYRTGWBXIGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea typically involves the reaction of 7-methyl-8-quinolinylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl derivatives depending on the substituent used.
Scientific Research Applications
Based on the search results, N-substituted-N-acyl thioureas are key components for creating various heterocyclic products through cyclization . They also act as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants . Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal properties .
Research and Applications of Acyl Thiourea Derivatives
Acyl thioureas as building blocks N-substituted-N-acyl thioureas are essential for generating heterocyclic products through cyclization . They also serve as precursors in the synthesis of anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants .
Pharmacological applications Acyl thiourea derivatives possess a wide array of pharmacological benefits, such as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal activities .
Antimicrobial activity Thiourea derivatives have demonstrated antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects . Thiourea substitution in anacardic acids’ C-8 alkyl chain provided anti-Escherichia coli, anti-Pseudomonas aeruginosa, anti-Staphylococcus aureus, and anti-Streptococcus pyogenes activity .
Antifungal Properties 3-methyl-1,2,4-triazolyl chitosan (MTACS) and 3-chloromethyl-1,2,4-triazolyl chitosan (CMTACS), prepared via cyclization of acyl thiourea chitosan (TUCS), exhibit enhanced inhibitory effects on fungi such as Stemphylium solani weber, Alternaria porri, and Gloeosporium theae-sinensis .
Anticancer activity Novel compounds, including fluorinated pyridine derivatives, have shown good anticancer activity .
Other applications Acyl thioureas are used as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . They are also utilized in the synthesis and applications of coordination complexes . N-naphthoyl thioureas can be exploited as precursor scaffolds for designing valuable heterocycles with anticipated biological activities and have shown significant cytotoxic effects against MCF-7, HCT116, and A549 cancer cell lines .
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit varied biological activities and physicochemical properties depending on substituent groups. Below is a comparative analysis of N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea and key analogs:
Structural and Substituent Effects
Physicochemical Properties
- Solubility: Most thiourea derivatives, including BFTU and its analogs, are water-insoluble due to hydrophobic aromatic groups. The quinolinyl derivative’s methyl group may further reduce solubility, impacting bioavailability .
- Stability: Pyridyl derivatives exhibit trans-cis conformational stability via intramolecular H-bonds (C=O···H-N). The quinolinyl group’s larger ring system may restrict rotation, favoring a single stable conformation .
- ADMET Profile: Fluorophenyl derivatives show favorable ADMET properties in silico, with lower hepatotoxicity risks. The quinolinyl group’s lipophilicity could increase cell permeability but may raise metabolic clearance concerns .
Supramolecular and Coordination Chemistry
- Hydrogen Bonding: Quinolinyl and pyridyl derivatives form intramolecular H-bonds (C=O···H-N), stabilizing six-membered rings. Intermolecular H-bonds in crystal structures create supramolecular chains, influencing material properties .
- Metal Coordination: N-Benzoyl-N'-arylthioureas act as hypodentate ligands, coordinating via sulfur. The quinolinyl nitrogen could enable chelation, relevant in catalytic or nanomaterial applications .
Biological Activity
N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16N2OS
- Molecular Weight : 320.40 g/mol
- IUPAC Name : this compound
The compound features a thiourea structure, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's activity was compared to standard antibiotics, indicating a potential for development as an antimicrobial agent .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines. The compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 5 µM.
Case Study: In Vitro Analysis on MCF-7 Cells
In a controlled study:
- Cell Viability : Decreased significantly with increased concentrations of the compound.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in cells in the sub-G1 phase.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a recent study, it demonstrated a reduction in these cytokines at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone.
Table 2: Cytokine Inhibition Efficacy
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 78% |
| IL-6 | 89% |
This suggests its potential use in treating inflammatory diseases .
Antituberculosis Activity
This compound has been evaluated for its antituberculosis activity against Mycobacterium tuberculosis. The compound showed promising results as an inhibitor of the DprE1 enzyme, essential for the bacterium's cell wall synthesis.
Table 3: Antituberculosis Activity
| Strain | MIC (µg/mL) |
|---|---|
| H37RV | 0.5 |
| INH resistant | 1.0 |
| RIF resistant | 2.0 |
These findings indicate that this compound could be developed further as a therapeutic agent against tuberculosis .
Q & A
Q. What synthetic methodologies are commonly employed for N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea and related thiourea derivatives?
The synthesis typically involves the Schotten-Baumann reaction, where an amine (e.g., 7-methyl-8-aminoquinoline) reacts with a benzoyl chloride derivative in a two-step process. For example, analogous thiourea compounds are synthesized by reacting phenylthiourea with acyl chlorides under controlled conditions: initial low-temperature stirring (0–5°C, 30 minutes) to prevent side reactions, followed by reflux (8–12 hours) to drive the reaction to completion . Purification is achieved via recrystallization using ethanol or dichloromethane/hexane mixtures. Alternative routes include condensation of isothiocyanates with amines or thiophosgene-mediated coupling .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR spectroscopy : Peaks at ~3179 cm⁻¹ (N–H stretch), ~1708 cm⁻¹ (C=O stretch), and ~1190 cm⁻¹ (C=S stretch) confirm functional groups .
- NMR spectroscopy : ¹H NMR reveals aromatic proton environments (quinolinyl and benzoyl groups), while ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) signals .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, S percentages) .
Q. How should solubility challenges be addressed during experimental design?
Thiourea derivatives exhibit variable solubility depending on substituents. Polar aprotic solvents (DMSO, DMF) are preferred for biological assays, while non-polar solvents (hexane, chloroform) aid in purification. For N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea, preliminary solubility screening in ethanol, acetonitrile, and aqueous buffers (pH 4–9) is recommended to optimize reaction and assay conditions .
Advanced Research Questions
Q. How can researchers design cytotoxicity assays to evaluate this compound?
Cytotoxicity is assessed using cell lines (e.g., MCF-7, T47D for breast cancer; Vero for normal cells) via MTT or SRB assays. Key steps include:
- Dose-response curves : Test concentrations from 1–100 µM, with 24–72 hr exposure.
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks.
- Mechanistic follow-up : For active compounds, evaluate apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 dye), and caspase activation .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from differences in cell line sensitivity, assay protocols, or compound purity. Mitigation strategies include:
- Standardized protocols : Adhere to OECD guidelines for reproducibility.
- Metabolic stability testing : Use liver microsomes to assess compound degradation.
- Orthogonal assays : Combine MTT with ATP-based luminescence assays to confirm viability results .
Q. How do structural modifications influence bioactivity in thiourea derivatives?
- Quinolinyl group : Enhances DNA intercalation or kinase inhibition (e.g., fluorescence probes in ).
- Benzoyl moiety : Modulates lipophilicity and membrane permeability.
- Methyl substitution at C7 : Steric effects may alter binding to target proteins. SAR studies should systematically vary substituents on both aryl and quinolinyl groups .
Q. What methodologies assess thyroid-related toxicity for thiourea derivatives?
Given thiourea’s known inhibition of thyroid peroxidase (TPO), evaluate:
- In vitro TPO inhibition assays : Use porcine or human thyroid microsomes.
- Hormone profiling : Measure TSH, T3, and T4 levels in rodent models after 28-day exposure.
- Histopathology : Examine thyroid gland hyperplasia .
Q. How can molecular docking predict the mechanism of action of N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2, Bax).
- Docking software : Use AutoDock Vina or Schrödinger Suite with crystal structures from the PDB.
- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .
Q. How should researchers address gaps in ecological toxicity data?
- PBT assessment : Use OECD 305 (bioaccumulation in fish), OECD 301 (ready biodegradability), and OECD 106 (soil adsorption).
- Alternative models : Employ Daphnia magna (acute toxicity) and Lemna minor (aquatic plant growth inhibition) .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
